molecular formula C11H19NO3 B13517937 2-Acetamido-2-(3-methylcyclohexyl)acetic acid

2-Acetamido-2-(3-methylcyclohexyl)acetic acid

Cat. No.: B13517937
M. Wt: 213.27 g/mol
InChI Key: WNSCWXATSNXISF-UHFFFAOYSA-N
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Description

2-Acetamido-2-(3-methylcyclohexyl)acetic acid is a chiral α-acetamido carboxylic acid characterized by a 3-methylcyclohexyl substituent attached to the α-carbon of an acetic acid backbone. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol (estimated).

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

2-acetamido-2-(3-methylcyclohexyl)acetic acid

InChI

InChI=1S/C11H19NO3/c1-7-4-3-5-9(6-7)10(11(14)15)12-8(2)13/h7,9-10H,3-6H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

WNSCWXATSNXISF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid typically involves the acylation of 3-methylcyclohexylamine with acetic anhydride, followed by the hydrolysis of the resulting intermediate. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetamido-2-(3-methylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methylcyclohexyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-acetamido-2-(3-methylcyclohexyl)acetic acid becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Key Features/Applications Synthesis Challenges Reference
2-Acetamido-2-cyclohexylacetic acid C₁₀H₁₇NO₃ Cyclohexyl Cosmetic moisturizer, antioxidant Straightforward acylation of glycine
2-Acetamido-2-(m-tolyl)acetic acid C₁₁H₁₃NO₃ Meta-tolyl Bioactivity in receptor binding Requires regioselective synthesis
2-Acetamido-2-(oxan-4-yl)acetic acid C₉H₁₅NO₄ Oxane (tetrahydropyran) Enhanced water solubility Ring-opening reactions
(R)-2-Acetamido-2-(4-chlorophenyl)acetic acid C₁₀H₁₀ClNO₃ 4-Chlorophenyl Chiral drug intermediate Stereochemical control
Target Compound : 2-Acetamido-2-(3-methylcyclohexyl)acetic acid C₁₁H₁₉NO₃ 3-Methylcyclohexyl Potential steric effects for selectivity Complex cyclohexyl functionalization

Structural and Functional Insights

Cyclohexyl vs. 3-Methylcyclohexyl :

  • The 3-methyl group on the cyclohexane ring introduces steric hindrance and enhanced lipophilicity compared to the unsubstituted cyclohexyl analog (logP ~1.5 vs. ~1.2) . This may improve membrane permeability in biological systems but complicates synthesis due to regioselective methylation requirements.

Positional Isomerism (Meta vs. Para/Ortho) :

  • Analogous to the meta-tolyl derivative (), the 3-methylcyclohexyl group’s position likely influences electronic interactions with target biomolecules. For example, meta-substituted compounds often exhibit distinct binding affinities compared to para or ortho isomers .

Chirality and Stereochemistry :

  • Unlike the racemic 2-acetamido-2-cyclohexylacetic acid, the 3-methylcyclohexyl variant may exhibit chirality depending on the substitution pattern. This could mirror the (R)-configured 4-chlorophenyl analog, which is prioritized in asymmetric drug synthesis .

Synthetic Accessibility :

  • The cyclohexyl analog is synthesized via glycine acylation (), but introducing the 3-methyl group likely requires advanced methods like transition-metal-catalyzed C–H activation or cyclohexene functionalization , increasing production costs .

Its structural complexity aligns it more with pharmaceutical intermediates (e.g., chiral building blocks) than industrial applications .

Biological Activity

2-Acetamido-2-(3-methylcyclohexyl)acetic acid is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid is C₁₁H₁₅NO₂, with a molecular weight of approximately 195.25 g/mol. The compound features an acetamido group, which contributes to its solubility and interaction with biological systems.

Research indicates that 2-Acetamido-2-(3-methylcyclohexyl)acetic acid may interact with various biological pathways:

  • ATPase Activity : The compound has been shown to influence ATPase activity in cells, which is critical for energy metabolism and cellular transport mechanisms. Compounds that stimulate basal ATPase activity are often considered substrates for P-glycoprotein (P-gp), a key player in drug transport across cellular membranes .
  • Multi-drug Resistance Reversal : Preliminary studies suggest that this compound may reverse multi-drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutic agents, such as paclitaxel. This effect is particularly significant in cell lines overexpressing P-gp .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid:

Biological Activity Effect Observed Concentration Reference
ATPase StimulationIncreased activity0.05 - 2.5 μM
Drug Resistance ReversalSignificant reduction in resistance to paclitaxel10 μM
CytotoxicityHarmful if swallowed; causes skin irritationN/A

Case Studies

  • Cancer Cell Studies : In vitro studies demonstrated that treatment with 2-Acetamido-2-(3-methylcyclohexyl)acetic acid led to a notable increase in the efficacy of paclitaxel against drug-resistant cancer cell lines. The compound was able to enhance the uptake of paclitaxel, suggesting a mechanism involving P-gp inhibition or modulation .
  • Toxicological Assessments : Toxicological evaluations indicated that while the compound exhibits beneficial effects at therapeutic concentrations, it also poses risks at higher doses, including acute toxicity and skin irritation . This highlights the need for careful dosage management in potential therapeutic applications.

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